6-Methoxytryptamine hydrochloride
Overview
Description
6-Methoxytryptamine Hydrochloride, also known as 3-(2-Aminoethyl)-6-Methoxyindole Hydrochloride, is a compound with the molecular formula C11H14N2O·HCl and a molecular weight of 226.71 . It is primarily used for research and development .
Molecular Structure Analysis
The molecular structure of 6-Methoxytryptamine consists of a tryptamine backbone, which is a derivative of the amino acid tryptophan . The compound has a methoxy group (-OCH3) attached to the 6th position of the indole ring of the tryptamine .Physical And Chemical Properties Analysis
6-Methoxytryptamine is a crystalline compound . It has a density of 1.2±0.1 g/cm3, a boiling point of 380.0±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It also has a molar refractivity of 58.3±0.3 cm3 and a molar volume of 162.4±3.0 cm3 .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Approach : A practical and cost-effective synthesis method for 6-methoxytryptamine has been developed, starting from phthalimide and 1-bromo-3-chloropropane, with a 44% overall yield. This synthesis involves phase transfer catalysis, which is a significant development in the chemical preparation of 6-methoxytryptamine (Kuang, Huang, & Chen, 2006).
Pharmacological and Biological Studies
- Genotoxicity Assessment : Indorenate, a derivative of 6-methoxytryptamine, has been evaluated for genotoxic activity using mouse bone marrow and human lymphocyte culture assays, demonstrating that it is a non-genotoxic agent in these models (Madrigal-Bujaidar & Rosas-Planaguma, 1989).
- Neurogenic Potential : 6-Methoxy-1,2,3,4-tetrahydro-β-carboline, structurally related to 6-methoxytryptamine, has shown promise in stimulating early neurogenesis and neuronal maturation in an in vitro model, presumably mediated via serotonergic and melatonergic stimulation (de la Fuente Revenga et al., 2015).
Metabolic and Neurochemical Studies
- Day-Night Rhythm in Pineal Gland : There is a demonstrated day-night rhythmicity in the amount of 5-methoxytryptamine in the pineal gland, indicating its potential role in circadian rhythm regulation (Galzin et al., 1988).
Other Studies
- Analytical Characterization : Several N,N-dialkylated tryptamines, related to 6-methoxytryptamine, have been studied for their psychoactive properties. Analytical techniques include nuclear magnetic resonance spectroscopy and gas chromatography mass spectrometry, crucial for understanding the clinical and non-clinical uses of these substances (Brandt et al., 2017).
Mechanism of Action
Target of Action
6-Methoxytryptamine hydrochloride, also known as 3-(2-Aminoethyl)-6-methoxyindole hydrochloride, is a tryptamine derivative closely related to the neurotransmitters serotonin and melatonin . It acts primarily as an agonist at the 5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7 receptors . These receptors play a crucial role in various physiological processes, including mood regulation, sleep-wake cycle, and learning and memory .
Mode of Action
The compound interacts with its targets, the 5-HT receptors, by binding to them and activating downstream signaling pathways . This interaction results in changes in cellular functions and physiological responses. For instance, activation of the 5-HT2A receptor mediates the effects of psychedelics, including altered perceptions of reality .
Biochemical Pathways
Upon activation of the 5-HT receptors, several biochemical pathways are affected. These include the adenylate cyclase-cAMP signal transduction pathway, which is inhibited upon binding of the compound to the melatonin receptor type 1A . Additionally, the compound can influence other pathways modulated by interactions with other 5-HT receptors, monoamine transporters, and trace amine-associated receptors .
Pharmacokinetics
Related tryptamines are known to have rapid onset and short duration of action . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The activation of 5-HT receptors by this compound can lead to profound changes in sensory perception, mood, and thought in humans . These effects are similar to those observed with other tryptamines and psychedelics.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s effects can be modulated by the physiological state of the individual, such as their metabolic rate and the presence of other substances in the body. Additionally, factors such as temperature and pH could potentially affect the stability of the compound . .
Safety and Hazards
properties
IUPAC Name |
2-(6-methoxy-1H-indol-3-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c1-14-9-2-3-10-8(4-5-12)7-13-11(10)6-9;/h2-3,6-7,13H,4-5,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTAOYZCCFNXOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50950061 | |
Record name | 2-(6-Methoxy-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50950061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2736-21-2 | |
Record name | 1H-Indole-3-ethanamine, 6-methoxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2736-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(6-Methoxy-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50950061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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